N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide: is a heterocyclic compound that contains a fluorophenyl group, a dioxo-tetrahydropyrimidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 2-fluoroaniline with a suitable sulfonyl chloride, followed by cyclization with a urea derivative. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various organic reactions and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- 2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
Uniqueness: N-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its combination of a fluorophenyl group, a dioxo-tetrahydropyrimidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O4S/c11-6-3-1-2-4-7(6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJQZFMXOOCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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